molecular formula C6H9ClO2 B2829042 Tetrahydropyran-2-carbonyl chloride CAS No. 40053-81-4

Tetrahydropyran-2-carbonyl chloride

Cat. No.: B2829042
CAS No.: 40053-81-4
M. Wt: 148.59
InChI Key: CDKSDHJUTXTPHO-UHFFFAOYSA-N
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Description

Tetrahydropyran-2-carbonyl chloride is an organic compound that features a tetrahydropyran ring with a carbonyl chloride functional group at the second position. This compound is of significant interest in organic synthesis due to its reactivity and utility in forming various derivatives. It is commonly used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrahydropyran-2-carbonyl chloride typically involves the chlorination of tetrahydropyran-2-carboxylic acid. This can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. Continuous flow reactors and advanced purification techniques are employed to enhance efficiency and product purity. The use of automated systems ensures consistent reaction conditions and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: Tetrahydropyran-2-carbonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This is the most common reaction, where the carbonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form tetrahydropyran-2-carboxylic acid and hydrochloric acid.

    Reduction: It can be reduced to tetrahydropyran-2-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Hydrolysis: Water or aqueous solutions under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed:

    Amides, esters, and thioesters: from nucleophilic substitution.

    Tetrahydropyran-2-carboxylic acid: from hydrolysis.

    Tetrahydropyran-2-methanol: from reduction.

Scientific Research Applications

Tetrahydropyran-2-carbonyl chloride is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of various heterocyclic compounds and natural product analogs.

    Biology: It is used in the modification of biomolecules to study their structure and function.

    Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those containing tetrahydropyran moieties.

    Industry: It is used in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The reactivity of tetrahydropyran-2-carbonyl chloride is primarily due to the electrophilic nature of the carbonyl chloride group. This group readily reacts with nucleophiles, facilitating the formation of various derivatives. The mechanism typically involves the nucleophilic attack on the carbonyl carbon, followed by the elimination of chloride ion.

Comparison with Similar Compounds

    Tetrahydropyran-2-carboxylic acid: The parent compound from which tetrahydropyran-2-carbonyl chloride is derived.

    Tetrahydropyran-2-methanol: A reduction product of this compound.

    Tetrahydropyran-2-thiol: A sulfur analog obtained through nucleophilic substitution.

Uniqueness: this compound is unique due to its high reactivity and versatility in forming a wide range of derivatives. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

oxane-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKSDHJUTXTPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40053-81-4
Record name Tetrahydro-2H-pyran-2-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of tetrahydro-pyran-2-carboxylic acid (6.94 g, 47.96 mmol) in DCM (200 mL) are added oxalyl chloride (4.81 mL, 56.83 mmol) as a solution in DCM (50 mL) and DMF (3 drops). The reaction is stirred at room temperature for 18 h, then concentrated under reduced pressure to afford 7.1 g of tetrahydro-pyran-2-carbonyl chloride, which is used in the next step. Yield: 99%; by 58° C., 1 mm Hg; 1H NMR (250 MHz, CHLOROFORM-d) δ ppm 1.49-1.98 (5H, m), 2.02-2.19 (1H, m), 3.46-3.66 (1H, m), 3.96-4.12 (1H, m), 4.24 (1H, dd, J=9.14, 3.20 Hz)
Quantity
6.94 g
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4.81 mL
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200 mL
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50 mL
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods II

Procedure details

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